UCB-11056

Nootropic Research Neurochemistry cAMP Signaling

Choose UCB-11056 for its unique cAMP potentiation profile—unlike direct activators (forskolin) or PDE inhibitors (rolipram), it enhances only stimulated cAMP formation with no standalone activity. Ideal for ex vivo hippocampal slice studies and in vivo rodent models of acute cAMP elevation. Phase 2-investigated cognitive modulator with defined brain pharmacokinetics.

Molecular Formula C12H21N5O2
Molecular Weight 267.33 g/mol
CAS No. 127390-77-6
Cat. No. B1682056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-11056
CAS127390-77-6
Synonyms2-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Ucb 11056
Ucb-11056
Molecular FormulaC12H21N5O2
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC(=N1)N2CCOCC2)NCCO
InChIInChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16)
InChIKeyNERMEVBNTXXDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCB-11056 (CAS 127390-77-6): Nootropic Research Compound with Distinct cAMP Amplification Mechanism


UCB-11056, chemically designated as 2-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, is a small molecule modulator of cyclic AMP (cAMP) generation [1]. It is classified as a potential nootropic agent and has advanced to Phase 2 clinical trials for cognitive impairment [2]. The compound is characterized by its triazine core and its unique ability to potentiate cAMP formation in response to other stimuli without directly activating cAMP synthesis on its own [1].

UCB-11056 (CAS 127390-77-6): Why In-Class cAMP Modulators Are Not Interchangeable


Generic substitution among cAMP modulators fails due to fundamental mechanistic differences in how these compounds regulate cAMP levels. Unlike direct adenylate cyclase activators (e.g., forskolin) which stimulate cAMP synthesis independently, or phosphodiesterase inhibitors (e.g., rolipram, theophylline) which prevent cAMP degradation, UCB-11056 functions as a potentiator of stimulated cAMP formation, demonstrating minimal activity when administered alone [1]. This distinct mechanism results in a different efficacy and safety profile, making it a non-interchangeable tool for research applications where the potentiation of endogenous signaling pathways, rather than direct activation or inhibition, is the desired pharmacological outcome.

UCB-11056 (CAS 127390-77-6) Quantitative Differentiation: Evidence-Based Selection Guide


UCB-11056 Potentiates Norepinephrine-Stimulated cAMP Formation

UCB-11056 significantly potentiated cAMP accumulation in rat hippocampal slices when co-administered with norepinephrine (NE), demonstrating an approximate 2.3-fold increase in cAMP levels compared to NE alone [1]. The potentiation was partially attenuated by the α2-adrenergic antagonist yohimbine and completely abolished by the β-adrenergic antagonist propranolol, confirming the effect is mediated through adrenergic receptor pathways [1].

Nootropic Research Neurochemistry cAMP Signaling

UCB-11056 Amplifies Forskolin-Stimulated cAMP Levels

In vitro studies using rat hippocampal slices demonstrated that UCB-11056 strongly potentiated the increase in cyclic AMP levels induced by the direct adenylate cyclase activator forskolin [1]. While the exact fold-change is not provided in the abstract, the potentiation was described as 'strong', and the study explicitly states that UCB-11056 had 'only a slight effect' when incubated alone, highlighting its role as a potentiator rather than a direct agonist [1].

Adenylate Cyclase cAMP Signaling In Vitro Pharmacology

UCB-11056 Rapidly Increases Brain cAMP In Vivo

Following a single intraperitoneal injection, UCB-11056 induced a significant increase in cyclic AMP levels across multiple rat brain areas, with an average increase of approximately 25% above baseline [1]. This effect was observed as early as 2 minutes post-injection and persisted for up to 30 minutes before returning to normal [1].

In Vivo Pharmacology Nootropic Research Neurochemistry

UCB-11056 Mechanism Combines Adenylate Cyclase Activation with Weak PDE Inhibition

The study suggests that UCB-11056's central effect on cAMP generation is likely mediated through a dual mechanism: activation of adenylate cyclase combined with a weak inhibitory activity on cyclic nucleotide phosphodiesterase (PDE) [1]. This dual mechanism differentiates it from pure PDE inhibitors (e.g., rolipram) which primarily act by preventing cAMP breakdown.

Mechanism of Action Enzyme Modulation cAMP Signaling

UCB-11056 (CAS 127390-77-6): Recommended Research Applications Based on Differentiated Evidence


Investigating Adrenergic and cAMP-Dependent Signaling Pathways in Brain Slices

UCB-11056 is a preferred tool compound for ex vivo studies on hippocampal or other brain slice preparations. Its ability to strongly potentiate norepinephrine-, forskolin-, or isoproterenol-stimulated cAMP formation makes it ideal for dissecting adrenergic receptor signaling, particularly the roles of α2- and β-adrenergic receptors in cAMP-dependent plasticity and memory-related processes [1].

In Vivo Studies of Acute cAMP Modulation in the Brain

Researchers investigating the rapid, central effects of cAMP modulation can utilize UCB-11056 in rodent models. The compound's demonstrated ability to increase brain cAMP levels by approximately 25% within minutes of intraperitoneal administration provides a quantifiable and temporally-defined in vivo model for studying the neurochemical and behavioral consequences of acute cAMP elevation [1].

Comparative Studies of cAMP Modulator Mechanisms

UCB-11056 serves as a critical control or reference compound in studies comparing different classes of cAMP-modulating agents. Its unique profile—as a potentiator of stimulated cAMP formation with no direct agonist activity—provides a specific pharmacological benchmark distinct from direct adenylate cyclase activators (e.g., forskolin) and pure phosphodiesterase inhibitors (e.g., rolipram) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB-11056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.